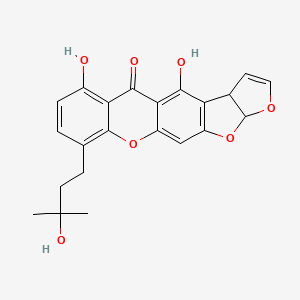
Austocystinb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Austocystinb is a naturally occurring mycotoxin produced by certain species of fungi. It belongs to the class of compounds known as polyketides, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent cytotoxic properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Austocystinb involves complex multi-step processes. One common synthetic route includes the use of polyketide synthase enzymes, which facilitate the formation of the polyketide backbone. The process typically involves the following steps:
Initiation: The synthesis begins with the condensation of simple acyl-CoA precursors.
Chain Elongation: The polyketide chain is elongated through successive condensations with malonyl-CoA or methylmalonyl-CoA units.
Cyclization and Tailoring: The linear polyketide chain undergoes cyclization and various tailoring reactions, such as oxidation, reduction, and methylation, to form the final structure of this compound.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using fungal cultures. The fungi are cultivated under controlled conditions to optimize the yield of this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Austocystinb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct biological activities.
Scientific Research Applications
Austocystinb has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study polyketide biosynthesis and enzyme mechanisms.
Biology: It serves as a tool to investigate fungal metabolism and secondary metabolite production.
Medicine: Due to its cytotoxic properties, this compound is studied for its potential use in cancer therapy.
Mechanism of Action
Austocystinb exerts its effects through several mechanisms:
DNA Intercalation: this compound can intercalate into DNA, disrupting its structure and function.
Inhibition of Protein Synthesis: It inhibits protein synthesis by binding to ribosomes.
Induction of Apoptosis: this compound induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Austocystinb is compared with other polyketide mycotoxins, such as:
Aflatoxin: Known for its hepatotoxicity and carcinogenicity.
Ochratoxin: Noted for its nephrotoxicity.
Fumonisin: Associated with neurotoxicity and hepatotoxicity.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its complex synthesis, varied chemical reactions, and potent biological activities make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C22H20O7 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2,18-dihydroxy-15-(3-hydroxy-3-methylbutyl)-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),5,11,14,16,18-heptaen-20-one |
InChI |
InChI=1S/C22H20O7/c1-22(2,26)7-5-10-3-4-12(23)16-19(25)17-14(28-20(10)16)9-13-15(18(17)24)11-6-8-27-21(11)29-13/h3-4,6,8-9,11,21,23-24,26H,5,7H2,1-2H3 |
InChI Key |
JWPAJVNQGTWPMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=C2C(=C(C=C1)O)C(=O)C3=C(C4=C(C=C3O2)OC5C4C=CO5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


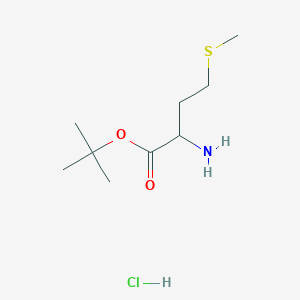
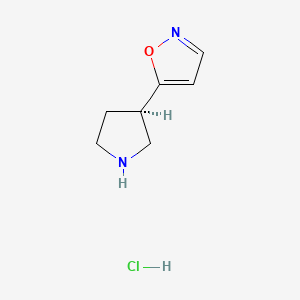
![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)
![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12297313.png)

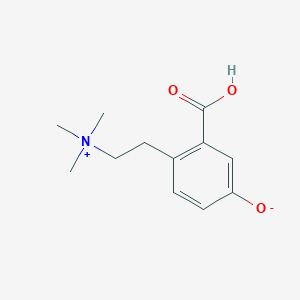
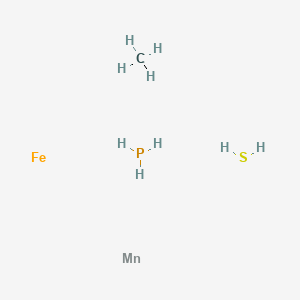
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)

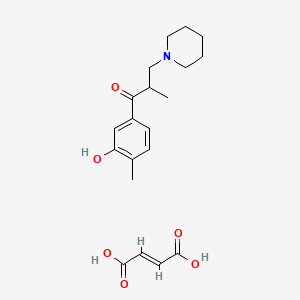
![12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-one](/img/structure/B12297360.png)
![4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12297370.png)
![(S)-phosphoric acid mono-{2-octadec-9-enoylamino-3-[4-(pyridin-2-ylmethoxy)-phenyl]-propyl} ester (ammonium salt)](/img/structure/B12297373.png)
![(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indole;chloride](/img/structure/B12297381.png)
